molecular formula C28H39NO3 B3010999 1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one CAS No. 887198-32-5

1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one

Cat. No.: B3010999
CAS No.: 887198-32-5
M. Wt: 437.624
InChI Key: BVFNYFOYQULCAM-OPVMPGTRSA-N
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Description

The compound 1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one features a unique hybrid architecture combining two adamantane moieties with a 4,4-dimethyl-1,3-oxazolidin-2-ylidene heterocycle. Adamantane derivatives are renowned for their structural rigidity, metabolic stability, and ability to enhance lipophilicity, making them valuable in drug design . The oxazolidinone scaffold, a five-membered ring containing both oxygen and nitrogen, is frequently employed in medicinal chemistry for its antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

(2Z)-2-[3-(adamantane-1-carbonyl)-4,4-dimethyl-1,3-oxazolidin-2-ylidene]-1-(1-adamantyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-26(2)16-32-24(9-23(30)27-10-17-3-18(11-27)5-19(4-17)12-27)29(26)25(31)28-13-20-6-21(14-28)8-22(7-20)15-28/h9,17-22H,3-8,10-16H2,1-2H3/b24-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFNYFOYQULCAM-OPVMPGTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=CC(=O)C23CC4CC(C2)CC(C4)C3)N1C(=O)C56CC7CC(C5)CC(C7)C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO/C(=C\C(=O)C23CC4CC(C2)CC(C4)C3)/N1C(=O)C56CC7CC(C5)CC(C7)C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one is a derivative of adamantane, a well-known structure in medicinal chemistry due to its unique three-dimensional framework and potential biological activities. This article explores the biological activity of this compound, particularly focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features an adamantane core that is modified with a 1,3-oxazolidine moiety. This structural arrangement enhances its lipophilicity and may influence its interaction with biological targets. The adamantane framework is recognized for its stability and ability to improve the pharmacokinetic properties of drugs.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity, particularly against HIV. For instance, compounds similar to 1-adamantanyl derivatives have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In studies, several adamantyl-substituted thiazolidinones demonstrated effective anti-HIV activity with EC50 values ranging from 0.67 μM to 11 μM .

CompoundStructureEC50 (μM)Activity
2-adamantan-1-yl-3-(4,6-dimethylpyrimidin-2-yl)-thiazolidin-4-oneStructure0.67Anti-HIV
2-adamantan-1-yl-3-(pyridin-2-yl)-thiazolidin-4-oneStructure0.35Anti-HIV
3-adamantan-carbonyl derivativesStructure1.0 - 11.0Anti-HIV

The presence of the adamantane moiety is crucial for the antiviral activity observed in these compounds. The spatial arrangement allows for optimal interaction with the reverse transcriptase enzyme, inhibiting viral replication effectively.

The mechanism by which these compounds exert their antiviral effects typically involves non-competitive inhibition of reverse transcriptase. This was evidenced by kinetic studies that revealed significant inhibition constants (Ki) in the micromolar range . The structural modifications in the oxazolidine ring also play a role in enhancing binding affinity and specificity towards viral enzymes.

Case Studies

A notable study synthesized a series of adamantane-based compounds and evaluated their anti-HIV activity through various assays. The findings indicated that modifications at specific positions on the adamantane structure significantly influenced biological activity. For example, the introduction of a carbonyl group at position 3 enhanced antiviral potency compared to other configurations .

In another investigation focusing on anti-Alzheimer potential, certain derivatives exhibited inhibitory effects on acetylcholinesterase (AChE), suggesting that adamantane derivatives could also serve as multitarget agents in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

1-Adamantanyl derivatives have shown promise in various therapeutic areas:

  • Antiviral Activity : Compounds with adamantane structures are known to inhibit viral replication. For instance, derivatives have been studied for their effectiveness against influenza viruses by interfering with viral protein functions.
  • Anticancer Properties : Research indicates that certain adamantane-based compounds can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis. The mechanism often involves targeting DNA replication pathways .

Material Science

The unique structural properties of adamantane derivatives make them suitable for applications in material science:

  • Polymer Modifications : Adamantane moieties can enhance the thermal and mechanical properties of polymers. Their bulky structure improves the stability and performance of polymeric materials under stress .

Case Studies and Research Findings

Several studies have explored the applications of adamantane derivatives:

  • Antiviral Studies : A study published in ACS Omega demonstrated that adamantane derivatives exhibited significant antiviral activity against various strains of influenza by disrupting viral replication processes .
  • Cancer Therapeutics : Research highlighted in Wiley Online Library focused on new pyrazoline derivatives that showed anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
  • Polymer Science Innovations : Investigations into the incorporation of adamantane into polymer matrices revealed improved thermal stability and mechanical strength, making it a valuable additive in high-performance materials .

Comparison with Similar Compounds

Adamantane-Linked Heterocycles

  • Thiadiazole Derivatives: Compounds such as 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (46) incorporate sulfur-rich heterocycles, which are associated with improved metabolic stability and antimicrobial activity .
  • Pyridyl Derivatives : 1-Adamantanyl-2-(pyridin-2-ylmethoxy)ethan-1-one (26) features a pyridyl ether linkage, offering tunable electronic properties for enzyme inhibition (e.g., 11β-HSD1) .

Functional Group Variations

  • Carbohydrazides: N′-Heteroarylidene-1-adamantylcarbohydrazides (3a–c) replace the oxazolidinone with hydrazide moieties, showing broad-spectrum antimicrobial activity against Gram-positive bacteria .
  • Sulfonyl/Sulfinyl Groups : Compounds like 1-(Adamantan-1-yl)-2-(pyridine-4-sulfonyl)ethan-1-one (20) leverage sulfonyl groups for enhanced solubility and target binding .

Pharmacological Profiles

Compound Class Key Activities Reference
Oxazolidinone Derivatives Antimicrobial (hypothesized based on structural similarity to linezolid analogs)
Thiadiazole Adamantanes Potent 11β-HSD1 inhibition (IC₅₀ < 100 nM for diabetes/metabolic syndrome)
Pyridyl Sulfonyl Adamantanes Selective enzyme inhibition (e.g., kinases)
Adamantyl Carbohydrazides Broad-spectrum antimicrobial (MIC: 2–8 µg/mL against S. aureus)

Physical and Analytical Data

Compound Physical State Melting Point (°C) Analytical Techniques Reference
1f (Chloromethylphenyl derivative) White solid 137.3–138.5 ¹H/¹³C NMR
Adamantyl Thiadiazoles (46–52) White solids Not reported ¹H NMR, LC/MS, HRMS-ESI
Pyridyl Methoxy Adamantanes (26–27) Semi-solids Not reported ¹H NMR, HPLC

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize adamantanyl-oxazolidinone derivatives?

  • The compound can be synthesized via adamantylation of phenolic precursors using 1-adamantanol in the presence of acid catalysts or ion-exchange resins (e.g., Amberlyst-15) . Oxazolidinone rings are typically formed through cyclization reactions involving carbamates or urea derivatives under thermal or catalytic conditions. For example, highlights the use of CO₂ in carbamate formation for oxazolidinone synthesis, while describes cyclization with carbon disulfide (CS₂) and potassium hydroxide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm adamantanyl and oxazolidinone moieties (e.g., adamantane protons at δ 1.6–2.1 ppm and carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peaks with <2 ppm error, as in ) .
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxazolidinone ring vibrations .

Q. What purification strategies are effective for adamantanyl-oxazolidinone hybrids?

  • Recrystallization using ethanol or methanol is common for removing unreacted adamantanol . Ion-exchange chromatography (e.g., Amberlyst resins) can isolate intermediates during adamantylation . High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating polar byproducts.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of adamantanyl-oxazolidinone derivatives?

  • Single-crystal X-ray diffraction with SHELX (for refinement) and Mercury (for visualization) can confirm bond lengths, angles, and steric effects. For instance, used SHELX to resolve torsional distortions in adamantanyl-oxadiazole structures, while highlights Mercury’s tools for overlaying multiple structures to analyze conformational differences . Key steps:

  • Data collection at low temperatures (e.g., 90 K) to minimize thermal motion .
  • Use of ORTEP-3 to generate displacement ellipsoid plots for assessing atomic vibrations .

Q. What mechanistic insights explain the thermal degradation of oxazolidinone derivatives under varying CO₂ concentrations?

  • demonstrated that carbamate intermediates revert to amines at lower temperatures, while higher CO₂ concentrations favor oxazolidinone formation via cyclization. Activation energies (e.g., 60–80 kJ/mol for carbamate decomposition) and non-integer reaction orders suggest a complex multi-step pathway. Researchers should use kinetic modeling (e.g., Arrhenius plots) and isotopic labeling (13C-CO₂) to trace degradation pathways .

Q. How do steric effects of the adamantanyl group influence bioactivity in molecular docking studies?

  • Docking simulations (e.g., AutoDock Vina) reveal that the adamantanyl group’s bulkiness enhances binding to hydrophobic enzyme pockets. In , hybrid compounds showed improved anticancer activity due to adamantane’s rigidity, which stabilizes π-π stacking with protein residues. Key parameters:

  • Grid box size adjusted to accommodate adamantane’s van der Waals radius.
  • Free energy of binding (ΔG) calculations to quantify steric contributions .

Q. What experimental design considerations address contradictions in catalytic efficiency during adamantylation?

  • Conflicting yields in adamantylation reactions (e.g., vs. 5) may arise from solvent polarity or resin activation. A robust protocol includes:

  • Pre-treatment of ion-exchange resins with HCl to enhance acidity .
  • Control experiments with deuterated solvents (e.g., DMSO-d6) to track proton transfer steps.
  • Statistical analysis (e.g., ANOVA) to isolate variables like temperature and catalyst loading.

Methodological Recommendations

  • Data Contradictions : Use WinGX to cross-validate crystallographic data against spectroscopic results . For kinetic inconsistencies, apply Eyring-Polanyi equations to reconcile temperature-dependent rate variations .
  • Software Tools :
    • SHELXL for refining disordered adamantane groups .
    • Mercury for comparing crystal packing motifs .
    • Gaussian or ORCA for DFT calculations on transition states in degradation pathways .

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